[(1S,2S)-2-Amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride
Overview
Description
The compound “[(1S,2S)-2-Amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride” is a complex molecule with a molecular weight of 712.138g/mol . It contains a ruthenium (2+) ion, a chloride ion, and organic ligands .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C30H28ClF5N2O2RuS . It contains a ruthenium (2+) ion, a chloride ion, and organic ligands .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 712.138g/mol . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, number of Rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not provided in the search results .Scientific Research Applications
Catalyst in Asymmetric Transfer Hydrogenation
This compound, also known as Noyori's catalyst, is primarily used as a catalyst in the asymmetric transfer hydrogenation of ketones and imines. Its effectiveness in catalysis is attributed to its unique structural configuration and the presence of ruthenium, which is known for its catalytic properties. Noyori's catalyst is stable to air and moisture but sensitive to basic and acidic conditions. It can be easily prepared from commercially available materials and is commonly used in the form of a yellow/orange solid (Ferrié, Fenneteau, & Evanno, 2014).
Synthesis of Novel Compounds
The compound is involved in the synthesis of novel 2,3,4-trisubstituted 1,5-benzothiazepines, which incorporate the sulfonyl group. These compounds are synthesized through reactions involving 1,4-dioxane-6-sulfonyl chloride and various diones, followed by the use of ZnO nanoparticles/pyridine. The structural and molecular properties of these compounds are analyzed using techniques such as IR, NMR, and mass spectral analyses (Chhakra, Mukherjee, Singh, & Chauhan, 2019).
Synthesis of Spiroborate Esters
The compound plays a role in the synthesis of spiroborate esters from 1,2-aminoalcohols, ethylene glycol, and triisopropyl borate. This process involves multiple steps and results in the formation of chiral organoboranes and spiroborate esters, which are of interest due to their potential as catalysts and intermediates in various chemical reactions (Stepanenko, Huang, Ortiz-Marciales, & Hughes, 2011).
Synthesis of Phosphinoferrocene Amidosulfonates
This compound is involved in the synthesis of phosphinoferrocene amidosulfonates, which are synthesized from pentafluorophenyl 1′-(diphenylphosphino)ferrocene-1-carboxylate. These compounds, after being synthesized, are used to form anionic square-planar bis-phosphine complexes and have applications in catalysis, particularly in the Pd-catalyzed cyanation of aryl bromides in an aqueous reaction medium (Schulz, Císařová, & Štěpnička, 2012).
properties
IUPAC Name |
[(1S,2S)-2-amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F5N2O2S.C10H14.ClH.Ru/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11;1-8(2)10-6-4-9(3)5-7-10;;/h1-10,18-19H,26H2;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t18-,19-;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFMZLATRGEOIW-NWMPYMMKSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.[Cl-].[Ru+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.[Cl-].[Ru+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClF5N2O2RuS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride | |
CAS RN |
1026995-72-1 | |
Record name | [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1026995-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | RuCl[(S,S)-Fsdpen](p-cymene) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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